Velnacrine Maleate

Hepatotoxicity Drug Safety Alzheimer's Disease

Standard AChE inhibitors like tacrine introduce confounding hepatotoxicity or non-linear pharmacokinetics, complicating mechanistic toxicology and electrophysiology studies. Velnacrine maleate (HP 029) addresses this as a research tool with a quantifiably distinct profile. - **Lower Hepatotoxicity**: LC50 in HepG2 cells is ≥1.5x higher than tacrine, enabling cleaner comparative toxicology. - **Controlled PK**: Dose-proportional exposure with no accumulation; ideal for in vivo dosing protocols. - **Reference Value**: Human AChE IC50 of 3.27 μM-a moderate-potency benchmark for SAR validation.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 121445-27-0
Cat. No. B10753080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine Maleate
CAS121445-27-0
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyNEEKVKZFYBQFGT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Velnacrine Maleate (HP 029) Procurement Guide


Velnacrine Maleate (HP 029), chemically 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, is an orally active, reversible acetylcholinesterase (AChE) inhibitor and the principal 1-hydroxy metabolite of tacrine [1]. Synthesized as part of a Hoechst-Roussel Pharmaceuticals program, it was advanced to Phase III clinical trials for Alzheimer's disease (AD) before development was discontinued in 1994 following an FDA advisory committee vote against approval [2]. It remains a valuable reference compound for cholinergic pharmacology research.

Velnacrine Maleate (HP 029) Substitution Risks


Direct substitution of Velnacrine Maleate with its parent compound tacrine or other aminoacridine AChE inhibitors is scientifically invalid due to fundamental differences in hepatotoxicity profiles, neuromuscular selectivity, and metabolic handling. While both are aminoacridines, Velnacrine Maleate and tacrine exhibit distinct cytotoxicity in hepatic cells [1] and differ in their off-target actions on potassium channels at motor nerve terminals [2]. Furthermore, Velnacrine Maleate possesses a unique pharmacokinetic signature—including rapid absorption (tmax 0.75–1.2 hours) and a short half-life (~2.0 hours)—that cannot be replicated by other in-class compounds, directly impacting experimental dosing regimens and outcome interpretation [3].

Velnacrine Maleate (HP 029) Differentiation Evidence


In Vitro AChE Inhibition vs. Tacrine

In HepG2 human hepatoma cells, the parent compound tacrine (THA) demonstrated an LC50 of 54 μg/mL, whereas the monohydroxy metabolites including velnacrine showed LC50 values ranging from 84 to 190 μg/mL, and dihydroxy velnacrine metabolites exhibited the lowest cytotoxicity with LC50 values of 251–434 μg/mL [1]. This quantitative hierarchy establishes that velnacrine's metabolic pathway yields species with substantially reduced hepatocellular toxicity relative to the parent tacrine.

Hepatotoxicity Drug Safety Alzheimer's Disease

Reduced Hepatotoxicity Compared to Tacrine

In mouse triangularis sterni nerve-muscle preparations, extracellular recordings of nerve terminal currents revealed that tacrine reduced and prolonged the K⁺-related waveform, indicating potassium channel blockade. In contrast, velnacrine (HP029) exhibited only nonselective blocking actions at high concentrations and did not demonstrate the specific K⁺ current blocking actions seen with tacrine and suronacrine (HP128) [1].

Neuromuscular Transmission Ion Channels Selectivity

Clinical Efficacy vs. Placebo

Single oral dose pharmacokinetic studies in healthy young men (n=70) established that velnacrine maleate is rapidly absorbed, with mean peak plasma levels (Cmax) occurring between 0.75 and 1.2 hours post-dose [1]. The mean plasma half-life (t1/2) is approximately 2.0 hours and is dose-independent [1]. Multiple-dose studies in healthy elderly subjects (n=56) confirmed that steady-state levels are reached between days 2 and 3 with no further accumulation, and tmax and t1/2 remain unaffected by multiple dosing [2]. These parameters differ substantially from tacrine, which exhibits a longer half-life (approximately 3–4 hours) and requires less frequent dosing.

Pharmacokinetics ADME Clinical Pharmacology

Predictable Oral Pharmacokinetics

In a 10-day double-blind, sequential dose-escalation study in 24 hospitalized Alzheimer's patients, velnacrine maleate was evaluated at maximum daily doses of 450 mg, 300 mg, and 225 mg (divided tid). The 450 mg/day group was discontinued after day 5 due to a tonic seizure event; only 2 of 6 subjects at 300 mg/day completed the trial; however, all subjects at 225 mg/day completed the trial with only mild adverse events (nausea, vomiting, lacrimation, rhinorrhea) reported in just 2 of 6 subjects [1]. This established 225 mg/day as the safe, tolerated dose for subsequent multicenter efficacy trials.

Clinical Safety Dose-Ranging Alzheimer's Disease

Neuromuscular Effects vs. Tacrine

In a double-blind, placebo-controlled clinical trial (Zemlan 1996) of 309 patients with probable Alzheimer's disease, velnacrine maleate at 225 mg/day (75 mg tid) produced a statistically significant improvement on the Alzheimer's Disease Assessment Scale–Cognitive subscale (ADAS-Cog) compared to placebo [1]. Intent-to-treat analysis revealed that velnacrine patients scored significantly better than placebo patients after two weeks (p < 0.004), four weeks (p < 0.025), and six weeks (p < 0.001) of treatment [2]. The highest velnacrine dose group averaged a 4.1-point improvement relative to baseline, while the placebo group showed deterioration [3].

Clinical Efficacy Cognitive Assessment Alzheimer's Disease

Hepatotoxicity Signal in Clinical Trials: Velnacrine Maleate Associated with 20-Fold Higher Odds of Abnormal Liver Function Tests vs Placebo at 24 Weeks

Cochrane systematic review of four velnacrine trials involving 899 participants revealed a significant safety concern: the combined velnacrine treatment group had substantially higher odds of abnormal liver function tests before the end of 24-week treatment compared to placebo (105/297 vs 4/152; OR = 20.23, 95% CI 7.29–56.18, p < 0.00001) [1]. Additionally, velnacrine treatment was associated with a significantly higher withdrawal rate (130/297 vs 39/152; OR = 2.26, 95% CI 1.47–3.47, p = 0.0002), primarily due to hepatic adverse events [1].

Drug Safety Hepatotoxicity Clinical Trial Meta-Analysis

Velnacrine Maleate (HP 029) Research Applications


Mechanistic Hepatotoxicity Studies

Velnacrine maleate and its metabolites serve as critical reference compounds in hepatotoxicity assays due to the well-characterized quantitative cytotoxicity hierarchy established in HepG2 cells (LC50: tacrine 54 μg/mL vs monohydroxy metabolites 84–190 μg/mL vs dihydroxy metabolites 251–434 μg/mL) [1]. This defined cytotoxicity gradient makes velnacrine an ideal tool for calibrating hepatotoxicity screening platforms and investigating structure-toxicity relationships in aminoacridine derivatives. Researchers developing novel AChE inhibitors can use velnacrine's metabolite profile as a benchmark for assessing hepatic safety liabilities.

Differential Neuromuscular Junction Effects

Velnacrine maleate is uniquely suited for experiments requiring pure anticholinesterase activity without confounding potassium channel blockade. As demonstrated in mouse triangularis sterni preparations, velnacrine (HP029) lacks the K⁺ channel blocking actions observed with tacrine and suronacrine (HP128) [2]. This pharmacological selectivity enables clean interrogation of cholinergic mechanisms at the neuromuscular junction and in neuronal systems where off-target ion channel effects would otherwise confound interpretation. The compound is particularly valuable as a control agent when studying compounds with mixed mechanisms.

AChE Inhibitor Screening Standard

The well-defined pharmacokinetic parameters of velnacrine maleate—tmax 0.75–1.2 hours, t1/2 ~2.0 hours, rapid achievement of steady state (days 2–3), and predictable dose-proportional increases in Cmax and AUC [3]—make it an excellent tool compound for ADME studies. Researchers can leverage this data for physiologically based pharmacokinetic (PBPK) modeling, interspecies scaling exercises, and as a reference for evaluating novel cholinergic agents. The compound's rapid absorption and short half-life provide a distinct profile for studying the relationship between pharmacokinetics and pharmacodynamics in cholinergic systems.

Predictable PK In Vivo Studies

Velnacrine maleate remains a valuable historical comparator for Alzheimer's disease research due to the extensive clinical dataset documenting both efficacy and toxicity. The compound demonstrated significant cognitive improvement on ADAS-Cog (4.1-point difference vs placebo, p<0.001) [4] but was ultimately discontinued due to hepatotoxicity (OR=20.23 for abnormal LFTs vs placebo) [5]. This complete efficacy-safety profile provides an important benchmark for evaluating novel AD therapeutics in preclinical models and for understanding the historical trajectory of cholinesterase inhibitor development. Researchers can use velnacrine to calibrate translational models predicting both cognitive benefit and hepatic safety signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.